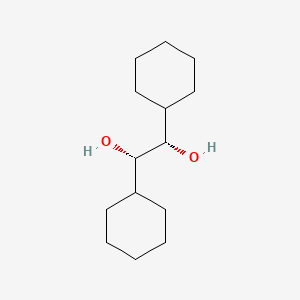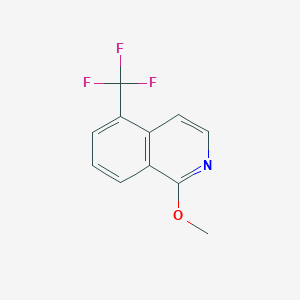
Polyhexamethyleneguanidine phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Polyhexamethyleneguanidine phosphate is a guanidine derivative known for its potent biocidal properties. It is widely used as a disinfectant due to its effectiveness against a broad spectrum of microorganisms, including bacteria and fungi. This compound is often utilized in various industrial and household products for its antimicrobial activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Polyhexamethyleneguanidine phosphate is synthesized through the polymerization of hexamethylenediamine and guanidine, followed by phosphorylation. The reaction typically involves heating hexamethylenediamine and guanidine in the presence of a catalyst to form polyhexamethyleneguanidine. This polymer is then reacted with phosphoric acid to produce this compound .
Industrial Production Methods: The industrial production of this compound involves large-scale polymerization reactors where hexamethylenediamine and guanidine are combined under controlled temperatures and pressures. The resulting polymer is then treated with phosphoric acid in a continuous process to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Polyhexamethyleneguanidine phosphate primarily undergoes substitution reactions due to the presence of reactive guanidine groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as halides or hydroxides. The reaction conditions typically include mild temperatures and aqueous solutions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used, usually under acidic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed, often in anhydrous solvents.
Major Products: The major products formed from these reactions include various substituted guanidine derivatives, oxidized guanidine compounds, and reduced forms of this compound .
Wissenschaftliche Forschungsanwendungen
Polyhexamethyleneguanidine phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a biocidal agent in the synthesis of antimicrobial materials and coatings.
Biology: The compound is employed in studies related to microbial inhibition and biofilm prevention.
Medicine: Research has explored its potential in wound care and as a disinfectant in medical settings.
Wirkmechanismus
Polyhexamethyleneguanidine phosphate exerts its effects by disrupting the cell membranes of microorganisms. The cationic guanidine groups interact with the negatively charged phospholipids in the cell membrane, leading to membrane destabilization and cell lysis. This interaction triggers oxidative stress and mitochondrial dysfunction, ultimately causing cell death .
Vergleich Mit ähnlichen Verbindungen
Chlorhexidine: A widely used antiseptic with strong antimicrobial activity.
Polyhexanide: Another guanidine-based biocide known for its use in wound care and disinfection
Polyhexamethyleneguanidine phosphate stands out for its broad-spectrum activity and lower toxicity, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
89697-78-9 |
|---|---|
Molekularformel |
C21H45N9X2.3H3O4P |
Molekulargewicht |
717.631 |
Synonyme |
POLYHEXAMETHYLENE GUANIDINE PHOSPHATE; PHMG phosphate; Poly(iminoimidocarbonyliminohexamethylene) phosphate; PHMG phosphate/ Polyhexamethyleneguanidine phosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(1-Diphenoxyphosphanyloxypropan-2-yloxy)propan-2-yl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-diphenoxyphosphanyloxypropoxy)propoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy]propyl phenyl phosphite](/img/structure/B1141642.png)
![2-[3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium iodide](/img/structure/B1141643.png)



